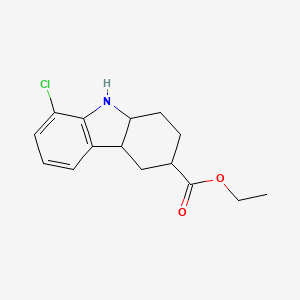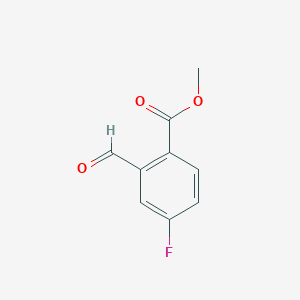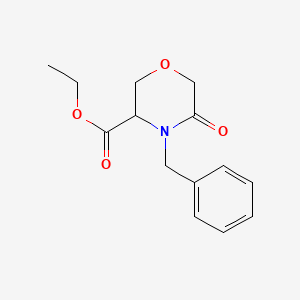
5,6-diamino-1-isopropylpyrimidine-2,4(1H,3H)-dione
Übersicht
Beschreibung
5,6-diamino-1-isopropylpyrimidine-2,4(1H,3H)-dione, also known as AICAR, is a nucleoside analogue that has been studied for its potential use in treating various diseases. AICAR is a synthetic compound that has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
5,6-diamino-1-isopropylpyrimidine-2,4(1H,3H)-dione and its derivatives are extensively used in chemical synthesis. These compounds are key intermediates in the synthesis of various fused pyrimidine derivatives, such as pyrimido[4,5-b]azepine derivatives, through intramolecular ene reactions and other chemical transformations. Such derivatives have significant importance in medicinal chemistry and materials science (Inazumi, Harada, Mizukoshi, Kuroki, Kakehi, & Noguchi, 1994).
Antitumor Activity
Some derivatives of this compound have been investigated for their potential antitumor activities. For instance, 6,7-bisaryl-1-(β-D-ribofuranosyl)pteridine-2,4(1H,3H)-dione derivatives, synthesized using a compound related to this compound, showed promising antitumor activities against certain cancer cell lines in vitro (Kandahary, Hossion, Ashida, & Nagamatsu, 2010).
Molecular and Structural Analysis
The molecular and structural properties of compounds like this compound have been a subject of study. Researchers have conducted vibrational spectral analysis and molecular dynamics studies on similar compounds to understand their reactivity, molecular conformations, and potential as precursors for bioactive agents (Al-Omary, Mary, Beegum, Panicker, Al-Shehri, El-Emam, Armaković, Armaković, & Alsenoy, 2017).
Novel Compounds and Derivatives Synthesis
Researchers have explored the synthesis of novel compounds starting from derivatives of this compound. These studies have led to the creation of various new chemical structures, expanding the potential applications in pharmaceuticals and material sciences (Ashraf, Khalid, Tahir, Yaqub, Naseer, Kamal, Saifullah, Braga, Shafiq, & Rauf, 2019).
Exploration of Halogen Bond-Based Synthon Motifs
Studies have been conducted to explore the hydrogen-bond-based synthon motifs in cocrystals containing derivatives of this compound. These studies are crucial in understanding the molecular interactions and stability of crystal structures, which is essential in drug design and material science applications (Gerhardt & Egert, 2015).
Eigenschaften
IUPAC Name |
5,6-diamino-1-propan-2-ylpyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2/c1-3(2)11-5(9)4(8)6(12)10-7(11)13/h3H,8-9H2,1-2H3,(H,10,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XALGUGKCEXELMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C(C(=O)NC1=O)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Benzo[d][1,3]dioxol-5-yloxy)-5-(trifluoromethyl)aniline hydrochloride](/img/structure/B3039425.png)
![4-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B3039427.png)

![N'-[1-Amino-1-(3-(trifluoromethyl)phenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B3039430.png)





![1-Acetyl-4-oxatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B3039439.png)



![(S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane](/img/structure/B3039447.png)